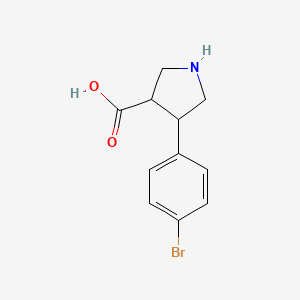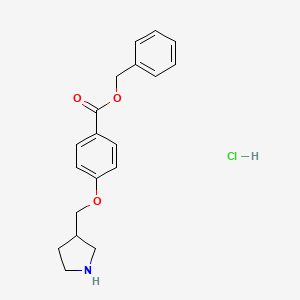
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid, commonly known as 4-BPPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is characterized by its brominated phenyl ring. 4-BPPC has been widely studied due to its potential biological activity and its ability to form complex structures with other molecules.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development
The pyrrolidine scaffold is a common feature in many pharmaceutical compounds due to its versatility and biological activity. “4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid” could potentially be used in the synthesis of novel drugs, particularly as a building block for creating compounds with specific pharmacological properties .
Antimicrobial Agents
Compounds with a bromophenyl group have been evaluated for their antimicrobial properties. The subject compound may serve as a precursor or intermediate in the synthesis of antimicrobial agents targeting Gram-positive pathogens .
Organic Synthesis
The bromophenyl group is often used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. “4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid” could be utilized in the formation of complex organic molecules .
Material Science
Bromophenyl-containing compounds have been studied for their potential applications in material science, including the formation of molecular architectures on metal surfaces . The subject compound might find use in this field as well.
Catalysis
Pyrrolidine derivatives are known to be effective ligands and catalysts in various chemical reactions. The compound could be explored for its catalytic properties in asymmetric synthesis .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAATEOPXCAIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694040 | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047654-48-7 | |
| Record name | 4-(4-Bromophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![4-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374557.png)
![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)
![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)